molecular formula C12H17NO B13532040 3-(2,4-Dimethylphenoxy)pyrrolidine

3-(2,4-Dimethylphenoxy)pyrrolidine

Cat. No.: B13532040
M. Wt: 191.27 g/mol
InChI Key: CQAIYACFVFLDEV-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenoxy)pyrrolidine is an organic compound with the molecular formula C12H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 2,4-dimethylphenoxy group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenoxy)pyrrolidine typically involves the reaction of 2,4-dimethylphenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as halides or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C catalyst, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, amines, or other nucleophiles in the presence of a base like NaH or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(2,4-Dimethylphenoxy)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenoxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the pyrrolidine ring can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethylphenoxy)pyridine: Similar structure but with a pyridine ring instead of pyrrolidine.

    3-(2,4-Dimethylphenoxy)aniline: Contains an aniline group instead of pyrrolidine.

    3-(2,4-Dimethylphenoxy)propylamine: Features a propylamine group instead of pyrrolidine.

Uniqueness

3-(2,4-Dimethylphenoxy)pyrrolidine is unique due to the combination of the pyrrolidine ring and the 2,4-dimethylphenoxy group. This structure imparts specific chemical and biological properties that can be advantageous in various applications. The presence of the pyrrolidine ring enhances the compound’s stability and potential for bioactivity, while the phenoxy group can improve its binding interactions with molecular targets.

Properties

IUPAC Name

3-(2,4-dimethylphenoxy)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-3-4-12(10(2)7-9)14-11-5-6-13-8-11/h3-4,7,11,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAIYACFVFLDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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